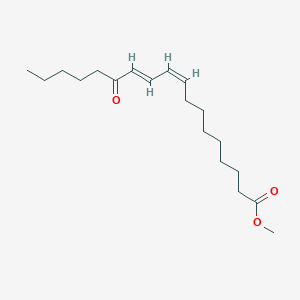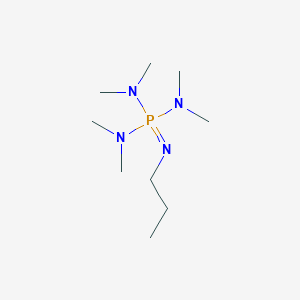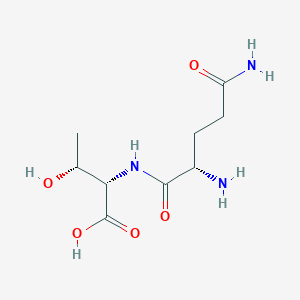
L-Glutaminyl-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutaminyl-L-threonine is a dipeptide composed of the amino acids L-glutamine and L-threonine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The combination of these two amino acids results in unique properties that can be leveraged for specific scientific and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-threonine typically involves the coupling of L-glutamine and L-threonine using peptide bond formation techniques. This can be achieved through chemical synthesis methods such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like carbodiimides (e.g., DCC or EDC) and activating agents such as HOBt or HOAt to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. For instance, Escherichia coli strains can be engineered to overproduce the desired dipeptide by optimizing metabolic pathways and fermentation conditions. This approach allows for large-scale production with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Glutaminyl-L-threonine can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed to yield the individual amino acids, L-glutamine and L-threonine.
Oxidation: The hydroxyl group of L-threonine can be oxidized under specific conditions.
Deamidation: The amide group of L-glutamine can be deamidated to form glutamic acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bond.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Deamidation: Enzymatic deamidation can be catalyzed by glutaminases.
Major Products Formed
Hydrolysis: L-glutamine and L-threonine.
Oxidation: Oxidized derivatives of L-threonine.
Deamidation: Glutamic acid.
Scientific Research Applications
L-Glutaminyl-L-threonine has several applications in scientific research:
Biochemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Medicine: Potential therapeutic applications due to its role in metabolic pathways and protein synthesis.
Industrial: Used in the production of specialized peptides and proteins for various industrial applications.
Mechanism of Action
The mechanism of action of L-Glutaminyl-L-threonine involves its participation in metabolic pathways where it can be hydrolyzed to release L-glutamine and L-threonine. These amino acids play crucial roles in protein synthesis, cellular metabolism, and signaling pathways. L-glutamine is involved in nitrogen transport and immune function, while L-threonine is essential for protein synthesis and maintaining proper protein structure.
Comparison with Similar Compounds
Similar Compounds
L-Glutaminyl-L-alanine: Another dipeptide with similar properties but different amino acid composition.
L-Glutaminyl-L-serine: Similar in structure but with serine instead of threonine.
Uniqueness
L-Glutaminyl-L-threonine is unique due to the presence of the hydroxyl group in L-threonine, which can participate in additional hydrogen bonding and interactions compared to other similar dipeptides. This can influence its stability, solubility, and reactivity in various applications.
By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
CAS No. |
74408-69-8 |
|---|---|
Molecular Formula |
C9H17N3O5 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C9H17N3O5/c1-4(13)7(9(16)17)12-8(15)5(10)2-3-6(11)14/h4-5,7,13H,2-3,10H2,1H3,(H2,11,14)(H,12,15)(H,16,17)/t4-,5+,7+/m1/s1 |
InChI Key |
HHSJMSCOLJVTCX-ZDLURKLDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)N)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CCC(=O)N)N)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


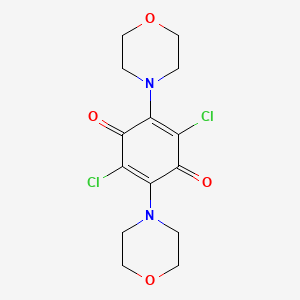
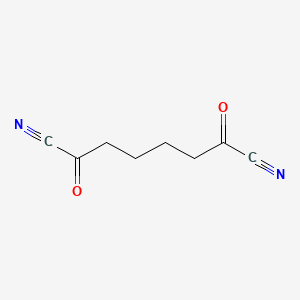
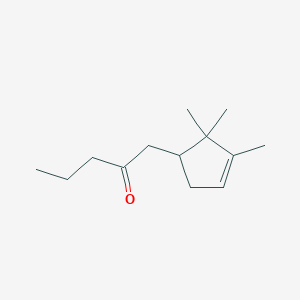
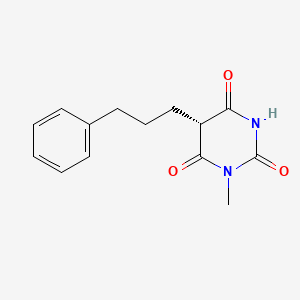
![Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate](/img/structure/B14436700.png)
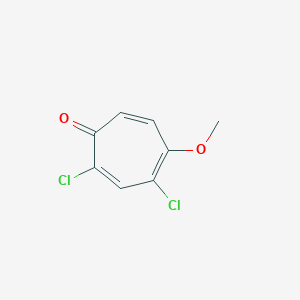
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14436729.png)

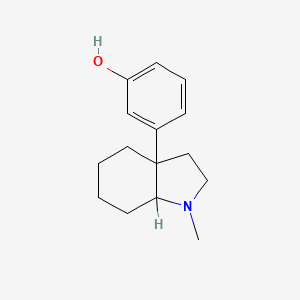
![2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol](/img/structure/B14436748.png)

